molecular formula C17H19ClN2 B131244 (S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine CAS No. 439858-21-6

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Cat. No. B131244
CAS RN: 439858-21-6
M. Wt: 286.8 g/mol
InChI Key: UZKBSZSTDQSMDR-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine” is a chemical compound with the molecular formula C17H19ClN2 . It has a molecular weight of 286.8 g/mol . This compound is also known by other names such as Norchlorcyclizine, and its CAS number is 439858-21-6 .


Synthesis Analysis

A series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . The synthesis of these compounds involved cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine” can be represented by the following SMILES notation: C1CN (CCN1) [C@@H] (C2=CC=CC=C2)C3=CC=C (C=C3)Cl . This notation represents the 2D structure of the molecule. The 3D conformer of the molecule can also be generated .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine” derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine” include a molecular weight of 286.8 g/mol . It has a XLogP3-AA value of 3.4, which is a measure of its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Antihistamine and Antiemetic Applications

Norchlorcyclizine, (+)-, is a derivative of chlorcyclizine, a first-generation phenylpiperazine class antihistamine. It is used to treat various allergy symptoms such as urticaria, rhinitis, pruritus, and more. Due to its anticholinergic and antiserotonergic properties, it can also serve as an antiemetic, providing relief from nausea and vomiting .

Synthesis of Piperazine-Based Ligands and Metal Complexes

The piperazine scaffold is a privileged structure in the synthesis of biologically active compounds. Piperazine derivatives, including Norchlorcyclizine, (+)-, are used to create versatile binding possibilities with metal ions. These compounds are significant in the development of catalysts and metal-organic frameworks (MOFs), which have applications in biological systems and industrial processes .

Antidepressant and Antipsychotic Drug Development

Piperazine nucleus is commonly found in many marketed drugs within the realm of antidepressants and antipsychotics. The structural versatility of Norchlorcyclizine, (+)-, allows for the development of new pharmaceuticals that can interact with various neurotransmitter systems to provide therapeutic effects .

Antimicrobial and Antioxidant Properties

Research has shown that piperazine derivatives exhibit antimicrobial and antioxidant properties. This makes Norchlorcyclizine, (+)-, a potential candidate for the development of new antimicrobial agents that could be used to treat infections and for antioxidant agents that could help in the management of oxidative stress-related diseases .

Catalysis in Organic Synthesis

Norchlorcyclizine, (+)-, and its derivatives can act as catalysts in organic synthesis. They are involved in reactions such as diastereoselective intramolecular hydroamination, which is crucial for the modular synthesis of substituted piperazines. These reactions are important for the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Pharmaceutical Research and Drug Discovery

Due to its structural similarity to compounds with known pharmacological activity, Norchlorcyclizine, (+)-, is used in pharmaceutical research and drug discovery. It serves as a scaffold for the synthesis of a wide range of potential therapeutic agents, including those with antifungal and antibiotic properties .

properties

IUPAC Name

1-[(S)-(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBSZSTDQSMDR-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196008
Record name Norchlorcyclizine, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

CAS RN

439858-21-6
Record name Norchlorcyclizine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439858216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norchlorcyclizine, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORCHLORCYCLIZINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8N1I3GWE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Reactant of Route 2
Reactant of Route 2
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Reactant of Route 3
Reactant of Route 3
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Reactant of Route 4
Reactant of Route 4
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine
Reactant of Route 6
Reactant of Route 6
(S)-1-((4-chlorophenyl)(phenyl)methyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.